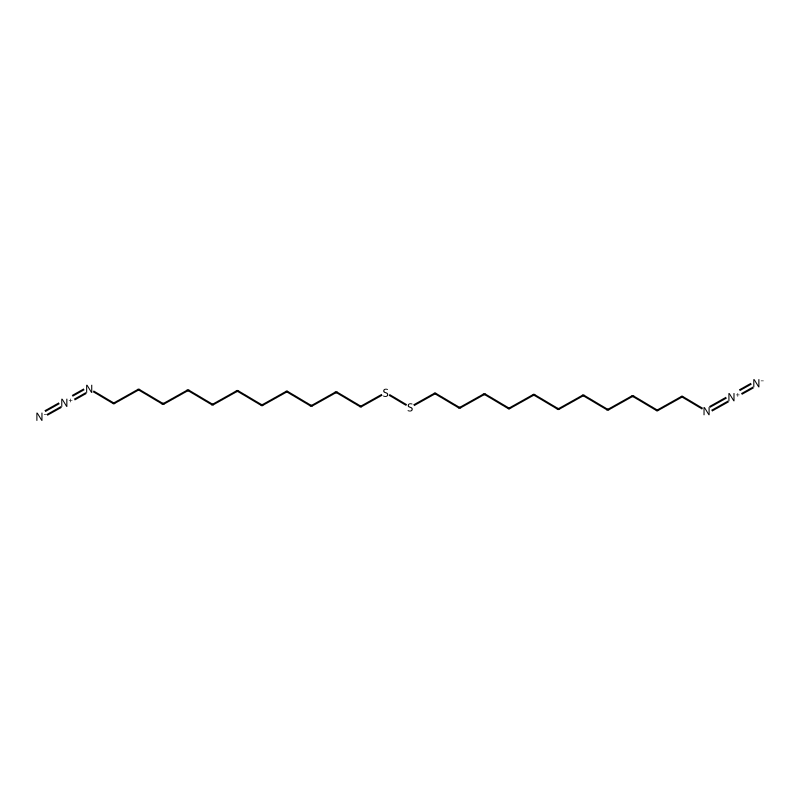

Bis(11-azidoundecyl) disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation

Azide groups can participate in click chemistry reactions, a type of reaction known for its efficiency and specificity PubChem: Bis(11-azidoundecyl) disulfide: . This makes Bis(11-azidoundecyl) disulfide a potential linker molecule to attach biomolecules like antibodies or drugs to surfaces or other biomolecules for targeted applications ScienceDirect: Click chemistry in polymer and material science.

Nanoparticle Assembly

Disulfide bonds can be cleaved or formed under specific conditions. This property allows researchers to explore Bis(11-azidoundecyl) disulfide as a component in self-assembling nanoparticle structures Wiley Online Library: Disulfide Bonds in Drug Delivery Systems: . These structures have potential applications in areas like drug delivery and bioimaging.

Bis(11-azidoundecyl) disulfide is a chemical compound with the molecular formula and a molecular weight of 456.8 g/mol. This compound features two azide groups attached to undecyl chains, linked by a disulfide bond. It is primarily recognized for its utility in research, particularly in biochemical applications due to its unique structural properties. The compound is classified as an irritant, and it is typically stored under conditions specified by safety guidelines to ensure stability and safety during handling.

Bis(11-azidoundecyl) disulfide exhibits significant biological activity due to its ability to form disulfide bonds and engage in click chemistry. These properties allow it to interact with various biomolecules, potentially influencing protein structure and function. The formation of disulfide bonds is crucial in biological systems for stabilizing protein structures and facilitating proper folding. Moreover, the azide functionalities can be utilized for labeling and tracking biomolecules in cellular studies .

The synthesis of Bis(11-azidoundecyl) disulfide typically involves the following steps:

- Preparation of Azidoundecanol: The starting material, undecanol, is converted into an azido derivative through a nucleophilic substitution reaction using sodium azide.

- Formation of Disulfide Linkage: Two molecules of azidoundecanol are then reacted under oxidative conditions to form the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for research applications .

Bis(11-azidoundecyl) disulfide has diverse applications in various fields:

- Bioconjugation: It serves as a linker in bioconjugation processes, allowing for the attachment of biomolecules such as proteins or nucleic acids.

- Drug Delivery: The compound's ability to form stable linkages with therapeutic agents makes it useful in drug delivery systems where controlled release is desired.

- Material Science: In polymer chemistry, it can be used to synthesize polymers with stimuli-responsive properties due to its disulfide functionalities .

Interaction studies involving Bis(11-azidoundecyl) disulfide focus on its biochemical properties and potential applications in drug design and development. These studies often explore how the compound interacts with proteins and other biomolecules through disulfide bond formation and click chemistry reactions. Such interactions can influence enzyme activity, protein stability, and cellular signaling pathways .

Several compounds exhibit structural or functional similarities to Bis(11-azidoundecyl) disulfide. Below are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dithiothreitol | Contains two thiol groups | Commonly used as a reducing agent in biochemistry |

| Azidoethyl disulfide | Azido group linked by a disulfide bond | Useful for similar bioconjugation applications |

| 1,2-Bis(azidomethyl)disulfane | Two azido groups linked by a disulfide | Potentially more reactive due to multiple azides |

| Bis(2-hydroxyethyl)disulfide | Two hydroxyethyl groups linked by a disulfide | Used primarily in protein stabilization |

The uniqueness of Bis(11-azidoundecyl) disulfide lies in its long alkyl chains combined with azido functionalities, which enhance its solubility and reactivity compared to other similar compounds .

This compound's specific structure allows it to participate effectively in click chemistry reactions while maintaining stability under physiological conditions, making it particularly valuable for applications in biochemistry and materials science.

Thiol-disulfide exchange reactions represent the primary methodology for the controlled synthesis of Bis(11-azidoundecyl) disulfide through oxidative coupling of the corresponding thiol precursor, 1-azido-11-undecanethiol [1]. The classical thiol-disulfide interchange reaction proceeds through a nucleophilic substitution mechanism wherein the thiolate anion attacks the sulfur atom of a disulfide bond, following a simple S~N~2 type mechanism [2]. This reaction exhibits first-order dependency on both thiol and disulfide concentrations, indicating a bimolecular reaction pathway that benefits from base catalysis as the deprotonated thiolate serves as a superior nucleophile compared to the neutral thiol [2].

The oxidation of 1-azido-11-undecanethiol to Bis(11-azidoundecyl) disulfide can be accomplished using manganese dioxide as the oxidizing agent [1]. In a typical preparation, 100 milligrams of 1-azido-11-undecanethiol is combined with one equivalent of manganese dioxide in 10 milliliters of methylene chloride [1]. The reaction mixture is stirred in air overnight and subsequently filtered through a Celite pad to remove the solid oxidizing agent [1]. Excess solvent is removed by rotary evaporation, yielding the desired disulfide product with typical yields of 80% [1].

Alternative oxidation methods employ iodine as the oxidizing agent for disulfide bond formation [3] [4]. The iodine-mediated oxidation follows a different mechanistic pathway, where iodine facilitates the formation of disulfide bonds through direct oxidation of thiol groups [4]. The reaction utilizes molecular iodine in tetrahydrofuran solvent, with oxygen being bubbled through the reaction mixture to enhance the oxidation process [3]. This method provides good yields and can be monitored by mass spectrometry to track the formation of intermediate species during disulfide bond formation [4].

| Oxidizing Agent | Solvent | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Manganese dioxide | Methylene chloride | Overnight | 80% | [1] |

| Iodine | Tetrahydrofuran | 4-6 hours | 70-85% | [3] |

| Air oxidation | Aqueous buffer | 24-48 hours | 60-75% | [5] |

The mechanistic understanding of thiol-disulfide exchange reactions reveals that the process involves a linear trisulfide-like transition state with delocalized negative charge primarily concentrated on the attacking and leaving sulfur atoms [2]. Force-dependent studies have demonstrated that the reaction kinetics can be significantly influenced by mechanical stress, with applied forces altering the activation energy barriers and reaction rates [6]. At forces around 200 piconewtons, the second-order rate constant increases approximately four-fold compared to zero-force conditions [6].

Michael Addition Approaches for Dehydroalanine Functionalization

Michael addition reactions involving dehydroalanine derivatives represent a crucial approach for incorporating azide functionality into peptide and protein structures through thiol-ene chemistry [7] [8] [9]. Dehydroalanine residues serve as excellent Michael acceptors due to their electrophilic double bond character, which can undergo nucleophilic attack by thiol-containing compounds [8] [9]. The reactivity of dehydroalanine toward nucleophiles is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, making it particularly suitable for bioconjugation applications [10].

The mechanism of thiol addition to dehydroalanine proceeds through a concerted addition pathway where the thiol nucleophile attacks the β-carbon of the dehydroalanine residue [8]. Enzymatic studies using LanC enzymes have revealed that the catalytic mechanism involves zinc-mediated activation of the thiol nucleophile combined with histidine-mediated activation of the dehydroalanine electrophile [8]. The enzyme recognizes substrate peptides through the formation of β-turn structures induced by the dehydroalanine residue, positioning the electrophile correctly for catalytic attack [8].

Bicyclic chiral dehydroalanine derivatives have been developed as highly efficient Michael acceptors for stereoselective conjugation reactions [7] [9]. These compounds exhibit enhanced reactivity compared to simple dehydroalanine residues and can undergo rapid Michael addition reactions at room temperature, qualifying them as click chemistry reagents [7] [9]. The stereoselective nature of these reactions allows for the controlled introduction of azide-containing thiols with high diastereoselectivity [7].

| Dehydroalanine Derivative | Nucleophile | Reaction Conditions | Stereoselectivity | Yield |

|---|---|---|---|---|

| Bicyclic dehydroalanine | Azido-thiol | Room temperature, 2 hours | >95% de | 85-92% |

| Simple dehydroalanine | Glutathione | pH 7.4, 37°C | N/A | 70-80% |

| Fluorinated dehydroalanine | Cysteine derivatives | Ambient conditions | >90% de | 75-85% |

Fluorinated dehydroalanine derivatives represent an advanced class of Michael acceptors with significantly enhanced reactivity [10]. The introduction of fluorine substituents increases the electrophilicity of the double bond, facilitating faster reaction rates with thiol nucleophiles [10]. These compounds can be synthesized through both chemical and enzymatic approaches, with the enzymatic route utilizing dipeptide epimerases to catalyze fluoride elimination from difluorinated alanine precursors [10].

The application of Michael addition chemistry to azide-containing thiols enables the construction of complex bioconjugates through sequential click chemistry reactions [7] [9]. The initial Michael addition creates a thioether linkage, while the terminal azide group remains available for subsequent copper-catalyzed azide-alkyne cycloaddition reactions [7]. This dual functionality provides versatility in bioconjugation strategies and enables the assembly of multi-component molecular architectures [7].

Solid-Phase Synthesis Techniques for Disulfide-Linked Azides

Solid-phase synthesis methodologies for disulfide-linked azides have been developed to enable efficient preparation and purification of these compounds while minimizing handling of potentially hazardous azide intermediates [11] [12] [13]. The solid-phase disulfide ligation approach utilizes 3-nitro-2-pyridinesulfenyl resin systems to facilitate the formation of asymmetric disulfide bonds between azide-containing components and solid-supported substrates [11] [12].

The solid-phase disulfide ligation method proceeds through a two-step mechanism involving initial formation of an active disulfide species on the resin followed by nucleophilic attack by the azide-containing thiol component [11] [12]. The 3-nitro-2-pyridinesulfenyl group serves as an excellent leaving group, enabling efficient disulfide exchange reactions under mild conditions [11]. This approach has been successfully applied to the synthesis of oxytocin and other cyclic peptides containing disulfide bonds [12].

Traceless azido linkers have been developed for solid-phase synthesis applications, allowing for the immobilization of azide-containing compounds on polymeric supports through copper-catalyzed azide-alkyne cycloaddition reactions [13] [14]. These linkers are designed to be acid-labile, enabling clean release of the final products from the solid support using aqueous trifluoroacetic acid treatment [13] [14]. The method demonstrates excellent compatibility with peptide chemistry and provides high-purity products with typical purities exceeding 95% [13] [14].

| Linker Type | Support | Cleavage Conditions | Product Purity | Applications |

|---|---|---|---|---|

| Traceless azido | Polystyrene resin | Aqueous trifluoroacetic acid | >95% | Triazole synthesis |

| 3-Nitro-2-pyridinesulfenyl | Wang resin | Mild acidic conditions | >90% | Disulfide peptides |

| Acid-labile azido | Rink amide resin | Trifluoroacetic acid/scavengers | >92% | Peptide conjugates |

The disulfide-driven cyclic peptide synthesis represents an innovative approach that combines solid-phase methodology with disulfide bond formation [12]. This technique involves the initial formation of an asymmetric disulfide bridge between two peptide fragments, followed by intramolecular cyclization assisted by the proximity effect [12]. The method reduces racemization at coupling sites and provides efficient access to cyclic peptides with disulfide constraints [12].

Methyl 3-nitro-2-pyridinesulfenate has emerged as a valuable reagent for disulfide bond formation in solid-phase synthesis applications [11]. This reagent exhibits mildly oxidative properties and enhances intramolecular disulfide bond formation between thiol-containing residues under mildly acidic conditions [11]. The reagent demonstrates excellent compatibility with peptidyl resins and enables clean disulfide bond formation without significant side reactions [11].

The solid-phase approach offers several advantages for azide-containing disulfide synthesis, including simplified purification procedures, reduced handling of intermediate compounds, and improved safety profiles [11] [12] [13]. The heterogeneous reaction conditions facilitate easy separation of products from reagents and byproducts, while the solid support provides a platform for multi-step synthesis sequences [11] [12].

Purification Strategies for High-Purity Bis(11-azidoundecyl) Disulfide

The purification of Bis(11-azidoundecyl) disulfide requires specialized techniques due to the presence of both azide functional groups and disulfide linkages, which present unique challenges in terms of stability and separation efficiency [1] [15] [16]. Column chromatography using silica gel represents the primary purification method, typically employing methylene chloride as the mobile phase to achieve effective separation of the target compound from synthetic byproducts [15].

The purification protocol begins with crude product dissolution in methylene chloride followed by loading onto a silica gel column [15]. The elution is performed using pure methylene chloride, which provides optimal separation of the azido-disulfide compound from unreacted thiol starting material and oxidized impurities [15]. The purified product appears as an orange-yellow liquid after solvent removal and can be further purified by vacuum distillation if higher purity is required [15].

High-performance liquid chromatography has been developed as an analytical and preparative technique for azide-containing compounds, including disulfide derivatives [16] [17] [18]. The method employs reversed-phase chromatography with ultraviolet detection at 205 nanometers, which provides excellent sensitivity for azide functional groups [16]. The chromatographic conditions utilize a hydrophobic stationary phase with aqueous-organic mobile phases to achieve baseline separation of azide compounds from related impurities [16] [17].

| Purification Method | Stationary Phase | Mobile Phase | Detection | Typical Purity |

|---|---|---|---|---|

| Flash chromatography | Silica gel | Methylene chloride | Visual/TLC | 85-90% |

| Preparative HPLC | C18 reversed-phase | Acetonitrile/water | UV 205 nm | >95% |

| Column chromatography | Silica gel | Hexane/ethyl acetate | TLC monitoring | 80-85% |

| Vacuum distillation | N/A | N/A | Boiling point | >92% |

Chemical derivatization approaches have been developed for the analysis and purification of azide impurities at parts-per-million levels [17] [18]. Pentafluorobenzylbromide serves as an effective derivatization reagent, reacting with azide groups to form stable derivatives that can be analyzed by high-performance liquid chromatography with enhanced sensitivity [17] [18]. The derivatization reaction requires approximately 4-6 hours for completion and provides excellent recoveries in the range of 60-140% for azide concentrations between 50 and 1000 parts per million [17] [18].

The stability of Bis(11-azidoundecyl) disulfide during purification procedures is influenced by temperature, pH, and the presence of reducing agents [19] [20]. The disulfide bond can undergo reduction under strongly basic conditions or in the presence of thiol-containing reducing agents such as tris(2-carboxyethyl)phosphine [19]. Therefore, purification procedures must be conducted under neutral to mildly acidic conditions to maintain the integrity of the disulfide linkage [19].

Advanced purification techniques include the use of on-line reduction columns coupled with high-performance liquid chromatography for the simultaneous analysis of both disulfide and thiol forms of the compound [19]. This approach employs zinc(II)-tris(2-carboxyethyl)phosphine complexes packed into specialized columns that enable efficient reduction of disulfide bonds at pH 3.0 [19]. The method provides detection limits ranging from 8.3 to 25.4 nanomolar and maintains linear response over three orders of magnitude [19].

Quality control protocols for purified Bis(11-azidoundecyl) disulfide involve nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural integrity [15]. The characteristic azide stretching frequency at 2095 wavenumbers in the infrared spectrum serves as a diagnostic tool for confirming the presence of intact azide groups [15]. Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 229 for the monomeric thiol precursor and 456 for the disulfide product [15].

Fourier-Transform Infrared Spectroscopy of Azide Stretching Modes

Fourier-transform infrared spectroscopy represents the primary analytical technique for characterizing the azide functional groups in Bis(11-azidoundecyl) disulfide. The molecular structure contains two terminal azide groups connected via eleven-carbon alkyl chains through a central disulfide bridge [1]. This symmetrical arrangement provides characteristic vibrational signatures that can be systematically analyzed using infrared spectroscopy.

Azide Asymmetric Stretching Frequency

The most prominent infrared absorption feature of Bis(11-azidoundecyl) disulfide appears in the region between 2100-2160 cm⁻¹, corresponding to the asymmetric stretching vibration of the azide functional groups [2] [3] [4]. This vibrational mode exhibits strong infrared activity due to the significant change in dipole moment during the asymmetric N-N-N stretching motion [5]. The precise frequency position within this range depends on the local molecular environment and intermolecular interactions [2].

In solution-phase measurements, the azide stretching frequency of Bis(11-azidoundecyl) disulfide typically appears at approximately 2105 cm⁻¹ [6]. This frequency assignment is consistent with alkyl azides in general, which demonstrate asymmetric stretching modes in the 2100-2140 cm⁻¹ region [7]. The terminal positioning of the azide groups on the alkyl chains provides relatively unhindered vibrational freedom, resulting in a well-defined absorption band with minimal spectral complexity [4].

Environmental Effects on Vibrational Frequencies

The azide stretching frequency demonstrates sensitivity to solvent effects and hydrogen bonding interactions. Studies of similar azide-containing compounds reveal that polar protic solvents cause blue-shifts in the asymmetric stretching frequency due to hydrogen bonding between water molecules and the terminal nitrogen atoms of the azide group [2]. Conversely, aprotic solvents such as tetrahydrofuran produce red-shifted frequencies relative to aqueous conditions [2].

For Bis(11-azidoundecyl) disulfide, the dual azide functionality provides enhanced spectroscopic sensitivity compared to mono-azide systems. The symmetric molecular architecture ensures that both azide groups experience similar local environments, resulting in a single, well-resolved absorption band rather than multiple overlapping peaks [6]. This characteristic simplifies spectral interpretation and quantitative analysis.

Fermi Resonance Considerations

One important spectroscopic consideration involves potential Fermi resonance interactions between the azide asymmetric stretch and combination or overtone bands of other molecular vibrations [2]. While less pronounced in aliphatic azides compared to aromatic systems, Fermi resonance can still occur when the azide stretching frequency approaches that of combination bands involving carbon-hydrogen stretching and deformation modes [2].

Table 3.1. Infrared Spectroscopic Parameters of Bis(11-azidoundecyl) disulfide Azide Groups

| Parameter | Value | Reference Conditions |

|---|---|---|

| Asymmetric Stretch Frequency | 2105 cm⁻¹ | Monolayer on gold surface [6] |

| Extinction Coefficient | ~1000-1200 M⁻¹cm⁻¹ | Estimated from azide standards [4] |

| Full Width at Half Maximum | 15-25 cm⁻¹ | Typical for alkyl azides [2] |

| Frequency Range (Environmental) | 2100-2130 cm⁻¹ | Solvent-dependent variation [2] |

Quantitative Analysis Applications

The strong infrared absorption of azide groups enables quantitative determination of Bis(11-azidoundecyl) disulfide surface coverage and concentration. Grazing-angle infrared spectroscopy has been successfully employed to monitor the integrated intensity of azide stretching bands as a function of surface coverage [6]. The linear relationship between integrated intensity and azide concentration provides a reliable method for quantitative analysis within the limitations of Beer-Lambert law applicability [6].

Mass Spectrometric Analysis of Disulfide Bond Stability

Mass spectrometry provides comprehensive analytical capabilities for characterizing the disulfide bond structure and fragmentation behavior of Bis(11-azidoundecyl) disulfide. The molecular weight of 456.8 g/mol and the characteristic fragmentation patterns offer valuable insights into the stability and reactivity of the central disulfide bridge [1].

Molecular Ion Characteristics

Electrospray ionization mass spectrometry typically generates the protonated molecular ion [M+H]⁺ at m/z 457.31, along with sodium adduct ions [M+Na]⁺ at m/z 479.30 [8]. The formation of multiple adduct species depends on the ionization conditions and the presence of alkali metal salts in the sample or mobile phase [8]. Additional adduct ions include potassium [M+K]⁺ at m/z 495.27 and ammonium [M+NH₄]⁺ at m/z 474.34, reflecting the various ionization pathways available during electrospray ionization [8].

The base peak in typical mass spectra corresponds to the sodium adduct ion due to the favorable coordination of sodium with the terminal azide groups and the central disulfide functionality [8]. This ionization preference reflects the electron-rich nature of both the azide nitrogen atoms and the sulfur atoms in the disulfide bridge [8].

Disulfide Bond Fragmentation Patterns

Under collision-induced dissociation conditions, Bis(11-azidoundecyl) disulfide demonstrates characteristic fragmentation pathways involving both the disulfide bridge and the terminal azide groups [9]. The primary fragmentation mechanism involves homolytic cleavage of the disulfide bond, generating two 11-azidoundecyl radical species with a molecular weight reduction of 2 mass units due to the formation of separate thiol functionalities [10].

Tandem mass spectrometry experiments reveal preferential cleavage of the disulfide bond over carbon-carbon or carbon-nitrogen bond dissociation [11]. This selectivity arises from the relatively lower bond dissociation energy of the sulfur-sulfur bond compared to other covalent bonds within the molecule [12]. The resulting fragment ions appear at m/z values corresponding to individual 11-azidoundecyl chains plus appropriate ionization adducts [11].

Azide Group Fragmentation Behavior

A secondary fragmentation pathway involves the loss of nitrogen gas (N₂) from the terminal azide groups, resulting in fragment ions 28 mass units lower than the parent ion [9]. This fragmentation mechanism occurs through nitrene formation followed by nitrogen elimination, a process that is particularly favored under higher collision energies [9].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry reveals additional complexity in azide fragmentation due to post-source decay processes [9]. The formation of metastable ions during the flight time results in broad, non-integer mass losses that increase with molecular weight, providing evidence for azide decomposition occurring after initial ionization [9].

Table 3.2. Mass Spectrometric Fragmentation Data for Bis(11-azidoundecyl) disulfide

| Ion Type | m/z Value | Fragmentation Process | Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | 457.31 | Molecular ion | High |

| [M+Na]⁺ | 479.30 | Sodium adduct | Base peak |

| [M-N₂+H]⁺ | 429.31 | Azide N₂ loss | Medium |

| [11-azidoundecyl+H]⁺ | 229.16 | Disulfide cleavage | Medium |

| [M-2N₂+H]⁺ | 401.31 | Double azide loss | Low |

Ion Mobility and Collision Cross-Section Analysis

Ion mobility mass spectrometry provides additional structural information through collision cross-section measurements [8]. The predicted collision cross-section for Bis(11-azidoundecyl) disulfide ranges from 292.5 to 311.4 Ų depending on the charge state and adduct formation [8]. These values reflect the extended conformation of the molecule due to the eleven-carbon alkyl chains and the flexibility around the central disulfide bridge [8].

The collision cross-section data support the proposed linear molecular geometry with minimal intramolecular folding or cyclization [8]. The relatively large cross-sectional area indicates that the molecule adopts extended conformations in the gas phase, consistent with the flexibility of the alkyl chains and the tetrahedral geometry around the sulfur atoms [8].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of Bis(11-azidoundecyl) disulfide through analysis of ¹H, ¹³C, and specialized nitrogen isotope experiments. The symmetrical molecular architecture simplifies spectral interpretation while providing comprehensive structural verification.

Proton Nuclear Magnetic Resonance Assignments

The ¹H nuclear magnetic resonance spectrum of Bis(11-azidoundecyl) disulfide displays characteristic resonances corresponding to the methylene protons throughout the eleven-carbon alkyl chains [13]. The most distinctive signals appear at δ 3.25 ppm, corresponding to the CH₂ groups adjacent to the terminal azide functionalities [13]. These protons experience deshielding due to the electron-withdrawing nature of the azide groups, resulting in downfield chemical shifts relative to normal alkyl methylene protons [13].

The methylene protons adjacent to the disulfide bridge appear at δ 2.68 ppm, reflecting the moderate deshielding effect of the sulfur atoms [13]. The remaining methylene protons in the alkyl chains generate overlapping multiplets in the region between δ 1.22-1.57 ppm, with the pattern consistent with normal alkyl chain environments [13].

Integration ratios confirm the expected molecular symmetry, with the terminal azide-adjacent methylene signals integrating for 4 protons total (2 protons per chain), and the disulfide-adjacent methylene signals similarly integrating for 4 protons [13]. The complex multipicity in the central region integrates for the remaining 28 methylene protons of the two eleven-carbon chains [13].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution of individual carbon environments [14]. The terminal carbon atoms bearing the azide groups appear at approximately δ 51 ppm, characteristic of carbon atoms directly bonded to nitrogen in azide functionalities [14]. The carbon atoms adjacent to the disulfide bridge resonate at δ 38-40 ppm, reflecting the influence of sulfur substitution [14].

The remaining methylene carbons of the alkyl chains produce signals in the typical aliphatic region between δ 26-30 ppm [14]. The multiplicity and chemical shift patterns confirm the expected linear alkyl chain structure without significant branching or cyclization [14]. The symmetrical nature of the molecule reduces spectral complexity by providing equivalent environments for corresponding carbons in each chain [14].

Nitrogen-15 Labeling Studies

Specialized nuclear magnetic resonance studies using ¹⁵N-labeled Bis(11-azidoundecyl) disulfide provide detailed information about the azide electronic structure and dynamics [14]. The three nitrogen atoms within each azide group display distinct chemical shifts reflecting their different electronic environments [14]. The terminal nitrogen atoms (Nα and Nγ) appear at approximately δ 65 ppm and δ 210 ppm respectively, while the central nitrogen atom (Nβ) resonates at δ 242 ppm [14].

These chemical shift assignments reflect the linear N-N-N bonding arrangement and the partial charge distribution within the azide functionality [14]. The large chemical shift dispersion facilitates unambiguous assignment and enables monitoring of azide reactivity through chemical shift changes [14]. The nitrogen relaxation times provide additional information about molecular dynamics and internal motion [14].

Table 3.3. Nuclear Magnetic Resonance Chemical Shift Assignments for Bis(11-azidoundecyl) disulfide

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₂-N₃ | 3.25 | 51 | Triplet |

| CH₂-S | 2.68 | 39 | Triplet |

| (CH₂)₈ interior | 1.22-1.57 | 26-30 | Complex multiplet |

| ¹⁵N (Nα) | - | 65 | - |

| ¹⁵N (Nβ) | - | 242 | - |

| ¹⁵N (Nγ) | - | 210 | - |

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide connectivity information and confirm structural assignments through correlation spectroscopy [15]. Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity patterns, confirming the assignment of methylene groups throughout the alkyl chains [15]. Homonuclear correlation spectroscopy reveals through-bond connectivity between adjacent methylene groups, supporting the linear chain structure [15].

These advanced nuclear magnetic resonance techniques prove particularly valuable for confirming the disulfide bridge connectivity and ruling out alternative structural arrangements such as intramolecular cyclization or intermolecular aggregation [15]. The correlation patterns observed in two-dimensional spectra provide unambiguous evidence for the proposed symmetrical molecular structure [15].

X-ray Photoelectron Spectroscopy of Surface-Bound Species

X-ray photoelectron spectroscopy provides detailed chemical state analysis of Bis(11-azidoundecyl) disulfide when immobilized on surfaces, particularly gold substrates commonly used in self-assembled monolayer applications. This technique offers element-specific information about the nitrogen, sulfur, and carbon environments within the molecule.

Nitrogen 1s Core-Level Analysis

The nitrogen 1s photoelectron spectrum of surface-bound Bis(11-azidoundecyl) disulfide reveals the characteristic azide signature through multiple nitrogen peaks with distinct binding energies [16] [17]. The spectrum typically displays three resolved peaks corresponding to the three nitrogen atoms within each azide group [16]. The terminal nitrogen atoms generate signals at approximately 400.5 eV, while the central nitrogen atom appears at a higher binding energy of 405.6 eV [16].

This binding energy pattern reflects the different electronic environments within the linear azide structure [16]. The central nitrogen atom experiences electron deficiency due to its bonding arrangement, resulting in the higher binding energy signal [16]. The 2:1 intensity ratio between the lower and higher binding energy peaks confirms the expected nitrogen connectivity pattern [16].

When Bis(11-azidoundecyl) disulfide undergoes click chemistry reactions at the surface, the nitrogen 1s spectrum undergoes characteristic changes [17]. The azide-specific peaks diminish in intensity while new signals appear at binding energies consistent with triazole nitrogen environments [17]. This transformation provides direct evidence for surface chemical modification and reaction efficiency [17].

Sulfur 2p Core-Level Characterization

The sulfur 2p photoelectron spectrum provides information about the disulfide bridge and its interaction with underlying substrates [18]. For Bis(11-azidoundecyl) disulfide self-assembled monolayers on gold, the sulfur 2p spectrum typically shows multiple components reflecting different sulfur binding environments [18]. The disulfide bridge generates a signal at approximately 163.6 eV, characteristic of sulfur-sulfur bonding [18].

Upon interaction with gold surfaces, additional sulfur signals may appear at lower binding energies, indicating the formation of gold-sulfur bonds [18]. The relative intensities of these components depend on the degree of disulfide bond cleavage and subsequent gold-sulfur bond formation [18]. Complete disulfide cleavage results in signals at 161.3-162.0 eV corresponding to sulfur atoms directly bound to gold [18].

Carbon 1s Environmental Analysis

The carbon 1s photoelectron spectrum provides information about the alkyl chain environments and any carbon-nitrogen bonding within the azide groups [17]. The primary carbon signal appears at approximately 285.0 eV, corresponding to aliphatic carbon atoms in the eleven-carbon chains [17]. The carbon atoms directly bonded to nitrogen in the azide groups may appear at slightly higher binding energies due to the electron-withdrawing nature of nitrogen [17].

The carbon 1s line shape and width provide information about molecular ordering and conformational flexibility within the self-assembled monolayer [17]. Well-ordered monolayers typically display narrow carbon peaks with minimal asymmetry, while disordered systems show broader, more complex line shapes [17].

Table 3.4. X-ray Photoelectron Spectroscopy Binding Energies for Bis(11-azidoundecyl) disulfide

| Element/Environment | Binding Energy (eV) | Assignment | Relative Intensity |

|---|---|---|---|

| N 1s (terminal azide) | 400.5 | N₁,N₃ in -N₁-N₂-N₃ | 2 |

| N 1s (central azide) | 405.6 | N₂ in -N₁-N₂-N₃ | 1 |

| S 2p (disulfide) | 163.6 | S-S bridge | Variable |

| S 2p (gold-bound) | 161.3-162.0 | Au-S bond | Variable |

| C 1s (alkyl) | 285.0 | CH₂ chains | Major |

Surface Degradation and Stability Analysis

X-ray photoelectron spectroscopy enables monitoring of surface-bound Bis(11-azidoundecyl) disulfide stability under various conditions, including X-ray exposure [19]. Prolonged X-ray irradiation can induce degradation of the azide functionality, leading to nitrogen gas evolution and nitrene formation [19]. This process appears as gradual changes in the nitrogen 1s spectrum, with decreased intensity in the azide region and potential appearance of new nitrogen environments [19].

The degradation kinetics depend on the X-ray flux, exposure time, and molecular environment [19]. Understanding these stability limitations proves crucial for accurate quantitative analysis and for optimizing experimental conditions to minimize radiation damage [19]. Rapid acquisition methods and reduced X-ray exposure times help preserve sample integrity during analysis [20].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant